molecular formula C21H31ClN2O3 B7012723 N-[1-(5-chloro-2-methoxyphenyl)-3-methylbutyl]-4-cyclopropyl-4-hydroxypiperidine-1-carboxamide

N-[1-(5-chloro-2-methoxyphenyl)-3-methylbutyl]-4-cyclopropyl-4-hydroxypiperidine-1-carboxamide

Cat. No.: B7012723
M. Wt: 394.9 g/mol
InChI Key: PGRJJYZHYSBPAJ-UHFFFAOYSA-N
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Description

N-[1-(5-chloro-2-methoxyphenyl)-3-methylbutyl]-4-cyclopropyl-4-hydroxypiperidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a cyclopropyl group, and a substituted phenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-[1-(5-chloro-2-methoxyphenyl)-3-methylbutyl]-4-cyclopropyl-4-hydroxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31ClN2O3/c1-14(2)12-18(17-13-16(22)6-7-19(17)27-3)23-20(25)24-10-8-21(26,9-11-24)15-4-5-15/h6-7,13-15,18,26H,4-5,8-12H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRJJYZHYSBPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=C(C=CC(=C1)Cl)OC)NC(=O)N2CCC(CC2)(C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-chloro-2-methoxyphenyl)-3-methylbutyl]-4-cyclopropyl-4-hydroxypiperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the substituted phenyl group: This step involves the chlorination and methoxylation of a phenyl ring to obtain 5-chloro-2-methoxyphenyl.

    Alkylation: The next step involves the alkylation of the substituted phenyl group with 3-methylbutyl bromide under basic conditions to form the intermediate.

    Cyclization: The intermediate is then subjected to cyclization with piperidine to form the piperidine ring.

    Hydroxylation: The final step involves the hydroxylation of the piperidine ring to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-chloro-2-methoxyphenyl)-3-methylbutyl]-4-cyclopropyl-4-hydroxypiperidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the cyclopropyl group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dehydroxylated or decyclopropylated derivative.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-[1-(5-chloro-2-methoxyphenyl)-3-methylbutyl]-4-cyclopropyl-4-hydroxypiperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(5-chloro-2-methoxyphenyl)-3-methylbutyl]-4-cyclopropyl-4-hydroxypiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(5-chloro-2-methoxyphenyl)-3-methylbutyl]-4-hydroxypiperidine-1-carboxamide
  • N-[1-(5-chloro-2-methoxyphenyl)-3-methylbutyl]-4-cyclopropyl-4-hydroxypiperidine-1-carboxamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various scientific research applications.

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